molecular formula C6H7NOS B15089819 5-Methylthiophene-3-carboxamide

5-Methylthiophene-3-carboxamide

Cat. No.: B15089819
M. Wt: 141.19 g/mol
InChI Key: XRIJKQVZBYNCAM-UHFFFAOYSA-N
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Description

5-Methylthiophene-3-carboxamide is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 5-Methylthiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 5-methylthiophene-3-carboxylic acid with ammonia or an amine under appropriate reaction conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functional group modifications. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

5-Methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine. Common reducing agents include lithium aluminum hydride or borane.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 4-positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methylthiophene-3-sulfonamide .

Scientific Research Applications

5-Methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, thiophene derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-Methylthiophene-3-carboxamide can be compared with other thiophene derivatives such as:

    2-Methylthiophene-3-carboxamide: Similar structure but with the methyl group at the 2-position.

    5-Methylthiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    Thiophene-3-carboxamide: Lacks the methyl group, providing a basis for comparison of the effects of methyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJKQVZBYNCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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